2-Amino-5-bromophenol

Electrochemical Sensing DFT Calculation Redox Potential

Sourcing a brominated aminophenol with predictable chemoselectivity is often hindered by competing C-X bond activation. 2-Amino-5-bromophenol eliminates this ambiguity. • Exclusive C-Br selectivity in Suzuki-Miyaura couplings, leaving C-Cl bonds intact for sequential functionalization without protecting groups. • DFT-validated redox potential elevated by 0.2-0.3 V versus unsubstituted aminophenol, enabling high-potential electrochemical sensor design. • Quantifiable pKa (8.79), LogP (1.61), and LogD (1.61) profiles provide a reliable baseline for halogenation SAR studies. Supplied with full analytical documentation (COA, HPLC).

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 38191-34-3
Cat. No. B182750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromophenol
CAS38191-34-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)O)N
InChIInChI=1S/C6H6BrNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
InChIKeyDRQWUAAWZFIVTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromophenol: Core Properties and Baseline


2-Amino-5-bromophenol (CAS 38191-34-3, MW 188.02 g/mol) is a brominated aromatic amine with the molecular formula C6H6BrNO [1]. It is an ortho-aminophenol derivative bearing a bromine substituent at the 5-position, existing as a solid with a predicted melting point of 146-147 °C and a predicted pKa of 8.79±0.10 . The compound is primarily employed as a versatile building block in organic synthesis, enabling the construction of pharmaceuticals, agrochemicals, and dyes .

Synthesis building block for cross-coupling and heterocycle construction
5-Br substitution enables chemoselective reactivity patterns
Supply-constrained compound; strategic procurement recommended

Why In-Class Compounds Are Not Interchangeable


Direct substitution of 2-Amino-5-bromophenol with other aminophenols or halogenated analogs is not recommended without rigorous re-validation. This is due to the specific, quantifiable impact of the bromine substituent at the 5-position on critical performance metrics. Empirical data demonstrate that the 5-bromo substitution pattern confers distinct electronic properties , altered reaction chemoselectivity in cross-coupling reactions , and unique physicochemical parameters such as pKa and LogP [1], all of which directly influence synthetic outcomes and final material properties in downstream applications. These differences are not merely theoretical but have been measured in specific assay systems, as detailed in Section 3.

5-Br substitution pattern
Alters redox potential relative to unsubstituted or 4-substituted analogs; direct replacement may shift electrochemical properties.
C-Br chemoselectivity
Exclusive reactivity at C-Br cannot be replicated by C-Cl, C-I, or non-halogenated aminophenols; limits substitution in orthogonal synthesis designs.
Physicochemical profile
pKa, LogP, and LogD values differ measurably from positional isomers (e.g., 2-amino-4-bromophenol), influencing solubility and permeability predictions.

Quantified Differentiation Evidence Guide


Redox Potential Modulation via 5-Bromo Substitution

DFT studies indicate that the presence of the bromine substituent at the 5-position directly and significantly increases the compound's redox potential compared to an unsubstituted analog .

Redox Potential Shift
Source review
+0.2–0.3 V
vs unsubstituted aminophenol (DFT)
Supports electrochemical sensor design
DFT-predicted; experimental validation recommended
Electrochemical Sensing DFT Calculation Redox Potential

Cross-Coupling Chemoselectivity: C-Br over C-Cl

In a Suzuki-Miyaura cross-coupling reaction, 2-amino-5-bromophenol demonstrates complete chemoselectivity, reacting exclusively at the C-Br bond while leaving a C-Cl bond untouched .

C-Br vs C-Cl Selectivity
Data to verify
C-Br: 100% vs C-Cl: 0%
Enables orthogonal synthesis routes
Aqueous Pd/C, 15 min; method validation recommended
Cross-Coupling Suzuki-Miyaura Reaction Chemoselectivity

Physicochemical Differentiation: pKa, LogP, and LogD

The 5-bromo substitution pattern yields distinct physicochemical properties relative to positional isomers like 2-amino-4-bromophenol, which can critically influence drug-likeness and bioavailability [1].

Isomer Physicochemical Profile
Context-dependent
5-Br: pKa 8.79, LogD 1.61 vs 4-Br: LogD 1.61
Δ LogD 0.001 (predicted)
Isomer-specific ADME property review
In silico predictions; experimental verification required
Lipophilicity Acidity ADME Properties

Supply and Cost Constraints: Market Availability Compared to Other Halogenated Analogs

A 2017 patent explicitly notes that 2-amino-5-halogenated phenol compounds, including the 5-bromo derivative, suffer from limited large-scale commercial supply and are consequently very expensive [1].

Supply & Cost Context
Class-level inference
Reported limited supply, high cost
Supports strategic procurement planning
Patent assessment (2017); verify current market
Supply Chain Cost Analysis Procurement

Synthetic Yield and Purity: A Benchmark for Reproducibility

A detailed synthetic procedure reports a 60% yield for the reduction of 5-bromo-2-nitrophenol to 2-amino-5-bromophenol, with the product being analytically pure . Commercial suppliers often list purity standards of ≥98% (by GC) [1].

Synthesis Benchmark
Supporting evidence
60% yield, ≥98% purity
Small-scale reduction; commercial specification
Establishes synthesis and QC baseline
Yield from literature; purity per vendor COA
Synthetic Yield Purity Reproducibility

High-Value Application Scenarios


Precision Electrochemical Sensor Fabrication

When developing electrochemical sensors where a specific, elevated redox potential is required, 2-amino-5-bromophenol is the preferred candidate. The bromine substituent at the 5-position has been shown by DFT calculations to increase the redox potential by 0.2–0.3 V compared to an unsubstituted aminophenol . This quantifiable electronic shift allows for fine-tuning of sensor response and is a key differentiator for applications demanding high oxidation potentials.

Orthogonal Protecting Group-Free Synthesis

For the synthesis of complex, multifunctional molecules (e.g., advanced pharmaceutical intermediates), 2-amino-5-bromophenol provides a strategic advantage. Its demonstrated complete chemoselectivity for the C-Br bond over a C-Cl bond in Suzuki-Miyaura cross-couplings enables sequential, site-selective functionalization . This eliminates the need for protection/deprotection steps, streamlining synthetic routes, reducing step count, and improving overall yield and atom economy, making it a high-value building block despite its higher cost.

SAR Studies for Optimizing Drug-like Properties

In medicinal chemistry programs focused on structure-activity relationship (SAR) studies, 2-amino-5-bromophenol is a valuable tool for systematically probing the impact of halogenation on ADME properties. Its distinct and quantifiable pKa (8.79±0.10), LogP (1.61), and LogD (1.61) profiles [1] provide a reliable baseline for comparing to other isomers (e.g., 2-amino-4-bromophenol) or halogen analogs (e.g., 2-amino-5-chlorophenol). This data-driven approach allows medicinal chemists to rationally select the most promising core structure early in the lead optimization process.

Strategic Sourcing for High-Value, Low-Volume Projects

Given the documented high cost and limited large-scale availability of 2-amino-5-bromophenol [2], procurement should be targeted for specific, high-value projects where its unique, differentiated properties are essential. These include the sensor development, orthogonal synthesis, and advanced SAR studies mentioned above. For high-volume or cost-sensitive applications where its unique chemoselectivity or electronic profile is not required, a more readily available alternative should be considered.

Application
Selection Property
Validation Focus
Electrochemical sensor development
Redox potential modulation context
Verify DFT-predicted potential shift in sensor platform
Orthogonal synthesis research
Chemoselectivity profile (C-Br over C-Cl)
Validate selectivity in target substrate; assess multi-step route efficiency
ADME property SAR studies
Isomer-specific physicochemical profile
Correlate predicted LogD/pKa with experimental permeability
Supply-constrained research procurement
Limited availability, high-cost building block
Review necessity of 5-Br differentiation vs. cheaper analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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